rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate, trans
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Description
“rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate, trans” is a chemical compound with the molecular formula C12H19NO3 . It is a variant of the rac-tert-butyl (3R,4S)-3-ethynyl-4-methoxypyrrolidine-1-carboxylate .
Molecular Structure Analysis
The molecular structure of “this compound” is defined by its molecular formula C12H19NO3 . The InChI code for this compound is 1S/C12H19NO3/c1-6-9-7-13 (8-10 (9)15-5)11 (14)16-12 (2,3)4/h1,9-10H,7-8H2,2-5H3/t9-,10-/m1/s1 .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 225.28 . Unfortunately, other specific physical and chemical properties were not available in the sources I found .Mechanism of Action
Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate, trans involves the addition of an ethynyl group to a pyrrolidine ring, followed by the introduction of a tert-butyl group and a carboxylate group. The stereochemistry of the product is controlled by the starting materials and the reaction conditions.", "Starting Materials": [ "3-hydroxypyrrolidine", "tert-butyl acetylene", "diethyl azodicarboxylate", "triethylamine", "acetic acid", "sodium bicarbonate", "ethyl acetate", "brine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group in 3-hydroxypyrrolidine with diethyl azodicarboxylate and triethylamine to form the corresponding azo compound.", "Step 2: Addition of tert-butyl acetylene to the azo compound in the presence of a palladium catalyst to form the corresponding ethynyl compound.", "Step 3: Deprotection of the azo group with acetic acid and sodium bicarbonate to form the free hydroxyl group.", "Step 4: Protection of the hydroxyl group with tert-butyl chloroformate and triethylamine to form the corresponding tert-butyl carbonate.", "Step 5: Esterification of the carboxylic acid with tert-butyl carbonate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the desired product, rac-tert-butyl (3R,4S)-3-ethynyl-4-hydroxypyrrolidine-1-carboxylate, trans.", "Step 6: Purification of the product by extraction with ethyl acetate and washing with brine." ] } | |
CAS No. |
1242166-85-3 |
Molecular Formula |
C11H17NO3 |
Molecular Weight |
211.3 |
Purity |
95 |
Origin of Product |
United States |
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